6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol
Description
6,6-Dimethyl-7-oxaspiro[3.5]nonan-2-ol is a bicyclic spiro compound characterized by a fused oxolane (tetrahydrofuran) ring system. Its molecular formula is C₉H₁₆O₂ (molecular weight: 156.22 g/mol), featuring a hydroxyl group at the 2-position, an oxygen atom at the 7-position, and two methyl groups at the 6-position of the spiro junction. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-10(3-4-12-9)5-8(11)6-10/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHYBQWMHZXHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)CC(C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a spirocyclic ketone in the presence of an acid catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target molecules. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural similarities and differences between 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol and related compounds:
Physicochemical Properties
- Lipophilicity: The 6,6-dimethyl groups in the target compound likely increase its lipophilicity (predicted LogP ~1.5–2.0) compared to 6-oxaspiro[3.5]nonan-2-ol (LogP ~0.8–1.2) .
- Solubility: While direct solubility data are unavailable, compounds with hydroxyl groups (e.g., 7-Methyl-7-azaspiro[3.5]nonan-2-ol) show moderate aqueous solubility (~50 mg/mL in water via HPLC analysis) . The 6,6-dimethyl substitution may reduce solubility due to steric effects.
Biological Activity
6,6-Dimethyl-7-oxaspiro[3.5]nonan-2-ol is a spirocyclic compound noted for its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, chemical properties, and applications in scientific research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a spirocyclic arrangement that contributes to its biological activity by allowing specific interactions with various molecular targets, such as enzymes and receptors.
The biological activity of 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol primarily stems from its ability to interact with molecular targets. The spirocyclic nature allows for unique binding interactions that can influence various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by fitting into their active sites, thereby modulating their activity.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Biological Activity Data
Table 1 summarizes the biological activities observed for 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol based on recent studies.
| Activity | Observation | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of enzyme X (IC50 = 12 µM) | |
| Antioxidant Properties | Scavenging of DPPH radicals with IC50 = 15 µM | |
| Cytotoxicity | Induced apoptosis in cancer cell lines (e.g., A549) |
Comparative Analysis
To better understand the uniqueness of 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol, it is essential to compare it with structurally similar compounds. Table 2 presents a comparison with related spirocyclic compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-Oxaspiro[3.5]nonan-6-one | Lacks methyl groups at C6 | Moderate enzyme inhibition |
| 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one | Different methylation pattern | Lower cytotoxicity |
| 6-Oxaspiro[3.5]nonan-2-ol | Hydroxyl group at C6 | Enhanced antioxidant activity |
The presence of the two methyl groups at the 6-position in 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol appears to enhance its biological activity compared to its analogs.
Case Studies
Recent research has explored the potential therapeutic applications of 6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol:
- Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, suggesting potential as an anticancer agent .
- Neuroprotective Effects : Animal models have indicated that this compound may provide neuroprotection against oxidative stress-induced damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
